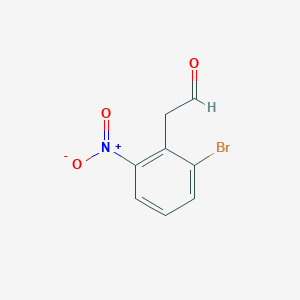
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C10H12FN . It is related to the compound “6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one”, which has a similar structure but contains a ketone functional group .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” can be inferred from its IUPAC name and molecular formula. It is likely to be a tetrahydronaphthalene (a type of polycyclic aromatic hydrocarbon) with a fluoro substituent at the 6-position and a hydroxyl group at the 1-position .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Materials for Active Matrix LCD
Research by Kusumoto et al. (2004) focused on the design and synthesis of liquid crystal materials containing a fluoro-substituted tetrahydronaphthalene structure, demonstrating their utility in active matrix LCDs. These materials exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them suitable for TFT-display applications (Kusumoto et al., 2004).
Organic Synthesis
Ooi et al. (2003) introduced fluorotetraphenylbismuth as a new reagent for the efficient regioselective alpha-phenylation of carbonyl compounds. This method highlights the potential of organobismuth(V) compounds as precursors for a wide variety of pentavalent organobismuth compounds based on fluorine chemistry (Ooi, Goto, & Maruoka, 2003).
Fluorination Techniques
Stavber et al. (2004) reported the selective and effective fluorination of various organic compounds in water using Selectfluor F-TEDA-BF4. This method demonstrates the versatility of fluorination reactions, including the transformation of 2-naphthole and 2-methoxynaphthalene into fluorinated ketones, showcasing the importance of fluorine in organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).
Photophysical Properties and Cell Imaging
Yoon et al. (2019) synthesized o-phenylazonaphthol derivatives, demonstrating their unusual fluorescence with aggregation-induced emission, suitable for sensing and two-photon cell imaging applications. This research indicates the potential of fluorinated naphthalene derivatives in bioimaging and sensing technologies (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).
Organic Electronics
Tian et al. (2014) explored the synthesis and characterization of oligo(2,6-naphthalene)s for use in organic electronics. Their research demonstrates how the photophysical properties and thermal stability of these materials are influenced by their molecular structure, contributing to the development of organic thin-film transistors with high field-effect mobilities (Tian, Chen, Li, Yan, Geng, & Wang, 2014).
Eigenschaften
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXOEPZSHISLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)

![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)
![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)



![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)